4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a phenyl group substituted with a 2-methylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an ester or a nitrile under acidic or basic conditions to form the oxadiazole ring.
Substitution Reactions: The phenyl group can be introduced through a substitution reaction. For example, a halogenated oxadiazole can react with a phenylboronic acid in the presence of a palladium catalyst to form the desired phenyl-substituted oxadiazole.
Introduction of the 2-Methylpropoxy Group: The 2-methylpropoxy group can be introduced through an etherification reaction. This involves the reaction of a phenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound shares structural similarities with 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine, including the presence of a phenyl group substituted with a 2-methylpropoxy group.
Febuxostat: Febuxostat is another compound with a similar structure, featuring a thiazole ring and a phenyl group substituted with a 2-methylpropoxy group.
Uniqueness
This compound is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)7-16-10-5-3-9(4-6-10)11-12(13)15-17-14-11/h3-6,8H,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJZAWLCQRFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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